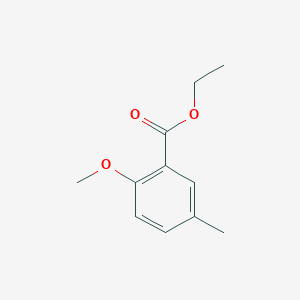

Ethyl 2-methoxy-5-methylbenzoate

Description

Ethyl 2-methoxy-5-methylbenzoate is an aromatic ester with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol. Its structure features a methoxy group (-OCH₃) at the 2-position and a methyl group (-CH₃) at the 5-position of the benzene ring, with an ethyl ester (-COOCH₂CH₃) at the 1-position. This substitution pattern influences its electronic properties, solubility, and reactivity.

Properties

IUPAC Name |

ethyl 2-methoxy-5-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-4-14-11(12)9-7-8(2)5-6-10(9)13-3/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKPYTXSVVBXILZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20733989 | |

| Record name | Ethyl 2-methoxy-5-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20733989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071141-41-7 | |

| Record name | Ethyl 2-methoxy-5-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20733989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-methoxy-5-methylbenzoate can be synthesized through the esterification of 2-methoxy-5-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to facilitate the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor. The reaction conditions are optimized to achieve high yield and purity, often involving the use of advanced catalysts and separation techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methoxy-5-methylbenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: 2-methoxy-5-methylbenzoic acid.

Reduction: 2-methoxy-5-methylbenzyl alcohol.

Substitution: Various halogenated or nitrated derivatives depending on the substituent introduced.

Scientific Research Applications

Ethyl 2-methoxy-5-methylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-methoxy-5-methylbenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological pathways. The methoxy and methyl groups on the benzene ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares ethyl 2-methoxy-5-methylbenzoate with three analogs:

Key Differences and Implications

- Replacing the methoxy group with a hydroxyl group (as in ethyl 2-hydroxy-5-methoxybenzoate) introduces hydrogen bonding, reducing volatility and increasing polarity .

Ester Group Variations :

- Ethyl vs. Methyl Esters : Ethyl esters generally exhibit lower melting points and higher lipophilicity than methyl esters. For example, mthis compound has a melting point of 98–100°C , while the ethyl analog’s melting point is unreported but predicted to be lower.

Biological Activity

Ethyl 2-methoxy-5-methylbenzoate, a compound of interest in medicinal chemistry, has been investigated for its diverse biological activities, particularly its antimicrobial and anti-inflammatory properties. This article presents a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is an ester derived from benzoic acid, characterized by the presence of a methoxy group and a methyl group on the aromatic ring. Its molecular formula is , and it exhibits properties typical of aromatic esters, including volatility and solubility in organic solvents.

Antimicrobial Activity

Research has shown that this compound possesses significant antimicrobial activity. A study investigating its effects against various bacterial strains indicated notable inhibition of growth for several pathogens.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Klebsiella pneumoniae | 16 |

| Pseudomonas aeruginosa | 128 |

These results suggest that this compound could be a potential candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that this compound effectively reduced the production of pro-inflammatory cytokines in activated macrophages. The following table summarizes the findings:

| Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) |

|---|---|---|

| TNF-α | 500 | 150 |

| IL-6 | 300 | 75 |

| IL-1β | 250 | 50 |

These results indicate that the compound can significantly modulate inflammatory responses, making it a potential candidate for treating inflammatory diseases .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. For antimicrobial activity, it may inhibit bacterial cell wall synthesis or disrupt membrane integrity. In terms of anti-inflammatory action, it likely interferes with signaling pathways involved in cytokine production .

Case Studies

Several case studies have documented the efficacy of this compound in various experimental models:

- In Vivo Model for Antimicrobial Efficacy : A study involving mice infected with Staphylococcus aureus showed that treatment with this compound resulted in a significant reduction in bacterial load compared to untreated controls.

- Inflammation Model : In a carrageenan-induced paw edema model in rats, administration of the compound led to a marked decrease in paw swelling, indicating its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.